![molecular formula C19H22N4O5S B2981891 7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872842-67-6](/img/structure/B2981891.png)
7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality 7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3,4-Dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Studies have been conducted on compounds with structural similarities, focusing on their crystalline structures and hydrogen bonding interactions. For instance, analyses of heterocyclic molecules demonstrate how their planar fused-ring systems and specific hydrogen bonding patterns contribute to their stability and potential reactivity (J. N. Low et al., 2004). Such insights are crucial for understanding the chemical behavior and designing new materials or drugs with desired properties.
Synthesis of Novel Heterocyclic Compounds
Research into synthesizing novel heterocyclic compounds derived from similar chemicals has shown promising anti-inflammatory and analgesic properties. The creation of new molecules could lead to the development of therapeutic agents targeting specific biological pathways (A. Abu‐Hashem et al., 2020).
Photophysical Properties and Applications
Compounds within this family have been studied for their photophysical properties, including solid-state fluorescence and solvatochromism. These properties suggest potential applications in developing novel colorimetric pH sensors and logic gates, expanding the utility of such compounds in chemical sensing and information processing (Han Yan et al., 2017).
Anticancer and Antibacterial Activity
Some derivatives exhibit potent anticancer and antibacterial activities, underscoring the relevance of these compounds in medicinal chemistry. The investigation into their mechanisms of action and the development of drug candidates could significantly impact healthcare by providing new treatments for various diseases (O. S. Aremu et al., 2017).
Nonlinear Optical Properties
The exploration of nonlinear optical properties in related styryl dyes highlights their potential for device applications, such as optical power limiting and information processing technologies. These findings contribute to the growing field of materials science, focusing on the development of new materials for photonic and optoelectronic devices (S. Shettigar et al., 2009).
Propiedades
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-(2-methoxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-22-16-14(18(24)23(2)19(22)25)17(29-9-8-26-3)21-15(20-16)11-6-7-12(27-4)13(10-11)28-5/h6-7,10H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHNYOFQCMBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SCCOC)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl propionate](/img/structure/B2981809.png)
![{[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2981815.png)
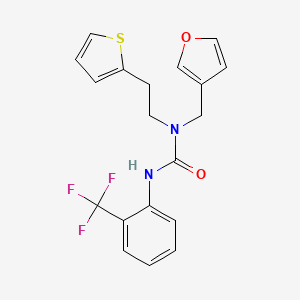
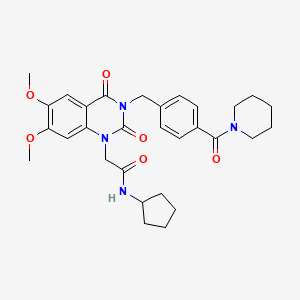
![2-[5-[(2,4-dimethylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2981819.png)
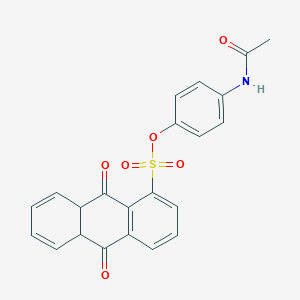


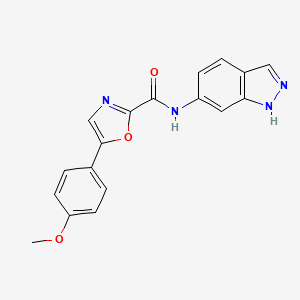
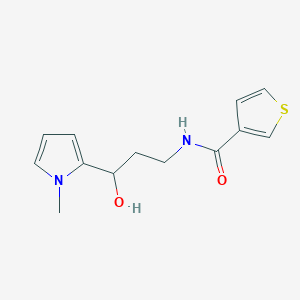
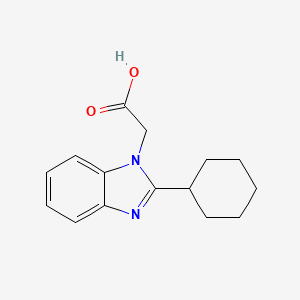
![tert-Butyl 6-methyloctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2981828.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2981829.png)
![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2981830.png)